molecular formula C20H16N2O6 B8042431 3-Amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid

3-Amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid

Cat. No.: B8042431
M. Wt: 380.3 g/mol
InChI Key: RDAWXSQJXUETJV-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups such as amino and carboxylic acid groups.

Properties

IUPAC Name

3-amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c21-15-9-11(19(23)24)1-7-17(15)27-13-3-5-14(6-4-13)28-18-8-2-12(20(25)26)10-16(18)22/h1-10H,21-22H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAWXSQJXUETJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)N)OC3=C(C=C(C=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two aromatic rings . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the carboxylic acid groups can produce alcohols.

Scientific Research Applications

3-Amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-Amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its amino and carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene-4,4’-dicarboxylic acid: Another aromatic compound with carboxylic acid groups, used in organic synthesis and material science.

    3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid: A structurally similar compound with sulfonyl groups, used in pharmaceutical research.

Uniqueness

3-Amino-4-[4-(2-amino-4-carboxyphenoxy)phenoxy]benzoic acid is unique due to its combination of amino and carboxylic acid groups on multiple aromatic rings, which provides a versatile platform for various chemical modifications and applications. Its structure allows for diverse interactions with biological molecules, making it a valuable compound in scientific research.

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